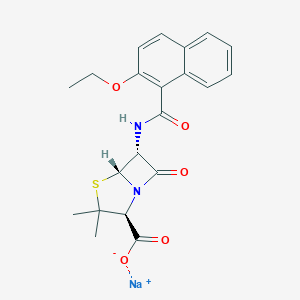

Nafcillin Sodium

Descripción general

Descripción

Nafcillin Sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is a semi-synthetic derivative of penicillin, specifically designed to be resistant to beta-lactamase enzymes produced by certain bacteria. This resistance makes nafcillin particularly effective against infections caused by penicillinase-producing staphylococci .

Métodos De Preparación

Nafcillin Sodium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride under specific reaction conditions . Industrial production methods typically involve the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the naphthoyl side chain .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Nafcillin sodium undergoes hydrolysis under varying conditions, with degradation rates dependent on temperature, pH, and solvent composition.

Key Findings:

-

Temperature Sensitivity :

-

At room temperature (RT) , this compound in 0.9% sodium chloride (NS) degraded to 27.66% of its initial concentration after 4 weeks, while dextrose 5% (D5W) solutions retained 31.97% under the same conditions .

-

At controlled temperature (CT, 4°C) , stability improved significantly: 92.66% (NS) and 97.30% (D5W) remained after 6 weeks .

-

-

pH Influence :

Stability Data Table:

| Condition | Time (Weeks) | Remaining Concentration (%) |

|---|---|---|

| NS at RT | 4 | 27.66 |

| D5W at RT | 4 | 31.97 |

| NS at CT | 6 | 92.66 |

| D5W at CT | 6 | 97.30 |

Enzymatic Resistance

This compound resists β-lactamase hydrolysis due to its bulky 2-ethoxy-1-naphthamide side chain, which sterically hinders enzyme access to the β-lactam ring . This property distinguishes it from non-penicillinase-resistant penicillins.

Metabolic Interactions

This compound induces cytochrome P-450 enzymes , particularly CYP2C9 and CYP3A4 , altering the metabolism of co-administered drugs like warfarin and nifedipine . This induction accelerates hepatic clearance of these agents, necessitating dosage adjustments.

Impurity Formation Conditions:

| Impurity Type | Cause | Stability Impact |

|---|---|---|

| Thiazolidine derivatives | Side reactions during acylation | Reduces potency |

| Methoxy-naphthoyl isomers | Contaminated acylating agents | Alters pharmacokinetics |

Compatibility with Infusion Systems

Studies in AutoDose Infusion System bags showed:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Bacterial Infections

Nafcillin sodium is predominantly indicated for the treatment of serious infections caused by penicillinase-producing staphylococci. These infections often include:

- Skin and Soft Tissue Infections : Nafcillin is effective in treating skin infections, including cellulitis and abscesses caused by MSSA.

- Bone and Joint Infections : It is used for osteomyelitis and septic arthritis when staphylococcal infection is suspected.

- Endocarditis : Nafcillin is part of the treatment regimen for infective endocarditis caused by staphylococci.

- Pneumonia : It can be used in cases of pneumonia where staphylococcal infection is a concern.

Innovative Delivery Systems

2. Nanocomposite Hydrogels

Recent research has focused on developing nafcillin-loaded photocrosslinkable nanocomposite hydrogels for localized drug delivery. These hydrogels are designed to enhance the bioavailability and antimicrobial efficacy of nafcillin while minimizing systemic side effects. Key findings include:

- Formulation Composition : The hydrogels are made from polyvinylpyrrolidone and bentonite nanoclay, which provide mechanical strength and elasticity.

- Antimicrobial Efficacy : In vitro studies have shown that these hydrogels exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli through a controlled release mechanism .

Stability Studies

3. Stability in Infusion Solutions

Stability studies have been conducted to evaluate the physicochemical properties of this compound solutions in different storage conditions. A notable study assessed its stability in 0.9% sodium chloride and 5% dextrose water solutions using high-performance liquid chromatography (HPLC). Key results include:

- Storage Conditions : Nafcillin solutions maintained over 90% of their initial concentrations at cold temperatures (4°C) for six weeks, while significant degradation occurred at room temperature .

- Implications for Clinical Use : Understanding the stability of this compound in various solutions is crucial for ensuring effective dosing in clinical settings.

Case Studies

4. Clinical Case Reports

Several case reports illustrate the successful use of this compound in treating severe infections. For example:

- A patient with a complicated skin infection was treated with intravenous nafcillin alongside other antibiotics, leading to significant improvement and resolution of the infection within a week .

- Another report documented the use of nafcillin in combination with tobramycin for treating osteomyelitis, demonstrating its effectiveness when combined with other antimicrobial agents.

Mecanismo De Acción

Nafcillin Sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

Nafcillin Sodium is often compared with other beta-lactam antibiotics, such as:

Clindamycin: An alternative for patients allergic to penicillin, effective against anaerobic infections.

This compound’s uniqueness lies in its resistance to beta-lactamase enzymes, making it particularly effective against certain resistant bacterial strains .

Propiedades

Número CAS |

985-16-0 |

|---|---|

Fórmula molecular |

C21H22N2NaO5S |

Peso molecular |

437.5 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1 |

Clave InChI |

FZWUJBMAAITKNH-FRFVDRIFSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

SMILES isomérico |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

SMILES canónico |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Key on ui other cas no. |

985-16-0 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

985-16-0 (mono-hydrochloride salt, anhydrous) |

Solubilidad |

Soluble NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/ 1.72e-02 g/L |

Sinónimos |

(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Naftopen; Naphthicillin; 6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.